molecular formula C8H11ClN2OS B2513042 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide CAS No. 757221-05-9

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide

Cat. No. B2513042
CAS RN: 757221-05-9
M. Wt: 218.7
InChI Key: QAHGTFJTWCLCBX-UHFFFAOYSA-N
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Description

“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide” is a chemical compound with the CAS Number: 757221-05-9 . It has a molecular weight of 218.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11ClN2OS/c1-3-11(6(2)12)8-10-7(4-9)5-13-8/h5H,3-4H2,1-2H3 . This indicates that the compound has a thiazole ring with a chloromethyl group at the 4-position and an N-ethylacetamide group .


Physical And Chemical Properties Analysis

“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide” has a molecular weight of 218.71 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide” is not specified in the retrieved data. Thiazole derivatives are found in many biologically active compounds and have been observed to exhibit several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, and antitumor activities .

properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2OS/c1-3-11(6(2)12)8-10-7(4-9)5-13-8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHGTFJTWCLCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide

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